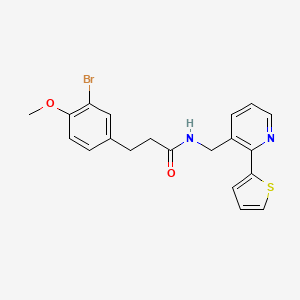
3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide, also known as BMTP-11, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in cancer treatment.
Applications De Recherche Scientifique
1. Photodynamic Therapy Potential:
- The compound, as a part of zinc phthalocyanine, has demonstrated significant potential in photodynamic therapy, particularly for cancer treatment. Its high singlet oxygen quantum yield and good fluorescence properties make it a suitable Type II photosensitizer for this purpose (Pişkin, Canpolat, & Öztürk, 2020).
2. Photophysicochemical Applications:
- Zinc(II) phthalocyanine derivatives containing the compound have been studied for their photophysical and photochemical properties. These properties indicate potential applications in photocatalysis, due to the compound's ability to influence photosensitizing abilities (Öncül, Öztürk, & Pişkin, 2021).
3. Antimicrobial Potential:
- Various derivatives of this compound, such as 3-[(4-methoxyphenyl)amino]propanehydrazide, have shown promising antioxidant and anticancer activities, indicating potential for use in developing new antimicrobial agents (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
4. Synthesis and Structural Characterization:
- The synthesis and structural characterization of related compounds provide insights into the molecular structure and potential applications in materials science and medicinal chemistry (Al‐Refai, Ibrahim, Geyer, Marsch, & Ali, 2016).
5. Enantioselective Synthesis Applications:
- The compound has been used in enantioselective synthesis processes, such as the production of intermediates for pharmaceuticals like (S)-duloxetine, highlighting its role in chiral chemistry and drug synthesis (Tang, Lin, Zhang, Liu, Yang, & Wu, 2011).
Propriétés
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-25-17-8-6-14(12-16(17)21)7-9-19(24)23-13-15-4-2-10-22-20(15)18-5-3-11-26-18/h2-6,8,10-12H,7,9,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGQFDZMBJFGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

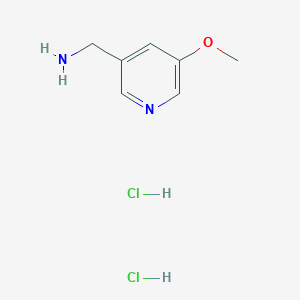
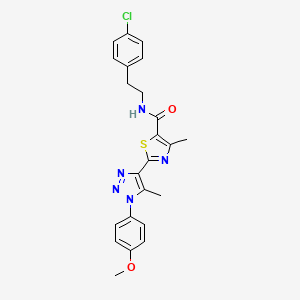
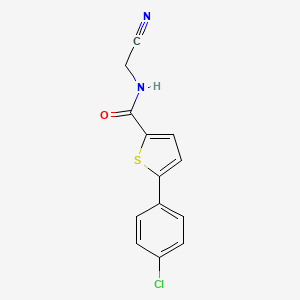
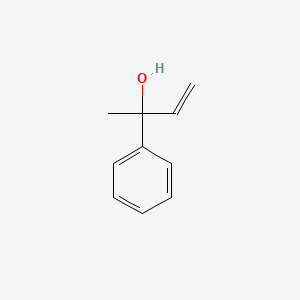
![2-(5-Methylfuran-2-yl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2635064.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2635066.png)

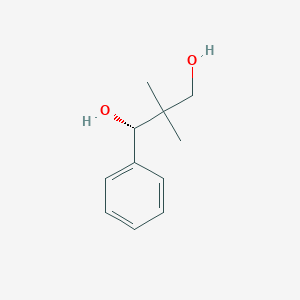
![N-(2,3-dimethoxy-2-methylpropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2635071.png)
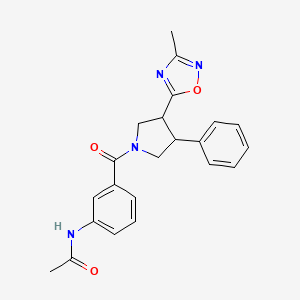
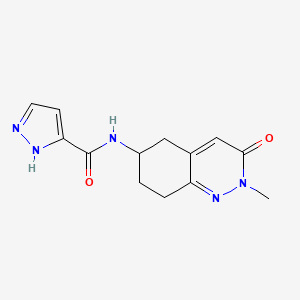
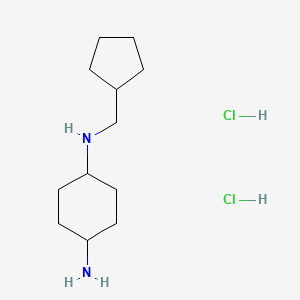

![3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride](/img/structure/B2635082.png)